

Pentaerythritol Tetraacetate: A Technical Guide to its Discovery, Synthesis, and Historical Context

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentaerythritol tetraacetate*

Cat. No.: *B147384*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaerythritol tetraacetate, a tetraester of pentaerythritol, has a history rooted in the late 19th and early 20th centuries, following the discovery of its parent alcohol. While not a frontline therapeutic agent itself, its stable, symmetric structure and biocompatibility have made it a subject of interest as a scaffold in materials science and potentially as a component in drug delivery systems. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of **pentaerythritol tetraacetate**, with a focus on experimental protocols and quantitative data relevant to its application in research and development.

Discovery and Historical Development

The journey of **pentaerythritol tetraacetate** begins with its precursor, pentaerythritol.

1.1. The Genesis: Discovery of Pentaerythritol

In 1891, German chemist Bernhard Tollens and his student P. Wigand first synthesized pentaerythritol.^[1] Their method involved the base-catalyzed reaction of acetaldehyde and formaldehyde.^[1] This foundational discovery paved the way for the exploration of a new class of polyhydric alcohols and their derivatives.

1.2. The Emergence of the Tetraacetate

While the precise date and discoverer of the first synthesis of **pentaerythritol tetraacetate** are not definitively documented in readily available literature, early patents indicate its existence and production by the 1920s. A United States patent granted in 1926 to Hans T. Clarke describes a process for preparing **pentaerythritol tetraacetate**, suggesting that the compound was of industrial interest by this time.[\[2\]](#)

1.3. "Normosterol": A Historical Footnote

Pentaerythritol tetraacetate is also known by the synonym "Normosterol".[\[3\]](#) While the origins of this name are not entirely clear from the available historical records, it suggests a potential past association with pharmaceutical or medicinal applications, possibly as a commercial product name. However, extensive research reveals no significant history of "Normosterol" as a widely used therapeutic agent.

Physicochemical Properties

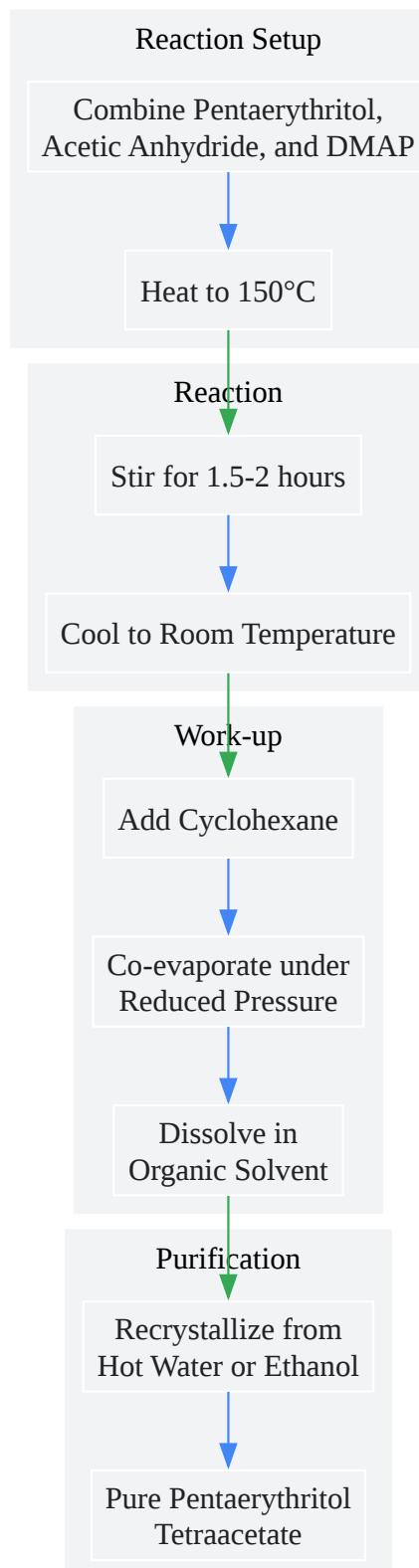
A summary of the key physicochemical properties of **pentaerythritol tetraacetate** is presented in Table 1.

Table 1: Physicochemical Properties of **Pentaerythritol Tetraacetate**

Property	Value	Reference(s)
Molecular Formula	$C_{13}H_{20}O_8$	[3]
Molecular Weight	304.29 g/mol	[3]
Appearance	White to off-white powder or crystals	[4]
Melting Point	78-83 °C	[4]
Boiling Point	325 °C	[4]
Density	1.2730 g/cm ³	[4]
CAS Number	597-71-7	[3]

Synthesis of Pentaerythritol Tetraacetate: Experimental Protocols

Several methods have been developed for the synthesis of **pentaerythritol tetraacetate**. The two most common approaches are the direct esterification of pentaerythritol with acetic anhydride or acetic acid, and the acetolysis of pentaerythritol tetranitrate.


3.1. Method 1: Esterification of Pentaerythritol with Acetic Anhydride

This is a widely used and efficient method for producing high yields of **pentaerythritol tetraacetate**.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pentaerythritol, a molar excess of acetic anhydride, and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).
- Reaction Conditions: Heat the reaction mixture to 150°C with continuous stirring for approximately 1.5 to 2 hours.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Add cyclohexane to the mixture.
 - Co-evaporate the acetic acid and excess acetic anhydride with cyclohexane under reduced pressure.
 - Once dry, dissolve the residue in a suitable organic solvent (e.g., acetone, ethyl acetate, or dichloromethane).
- Purification: The crude product can be purified by recrystallization from hot water or 95% ethanol to yield pure **pentaerythritol tetraacetate**.^[4] Leaching with cold water until the odor of acetic acid is no longer detectable is also recommended.^[4]

Logical Workflow for Esterification Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **pentaerythritol tetraacetate** via esterification.

3.2. Method 2: Acetolysis of Pentaerythritol Tetranitrate (PETN)

This method provides an alternative route to **pentaerythritol tetraacetate**, starting from the corresponding tetranitrate ester. A reported yield for this method is 95%.^[4]

Experimental Protocol:

Note: Pentaerythritol tetranitrate is a powerful explosive and should be handled with extreme caution by experienced personnel in a controlled environment.

- Reaction Setup: In a suitable reaction vessel, dissolve pentaerythritol tetranitrate in a mixture of acetic acid and acetic anhydride.
- Reaction Conditions: The reaction is typically carried out at elevated temperatures. The exact conditions, including temperature and reaction time, can be found in specialized literature on energetic materials.
- Work-up and Purification: The work-up and purification procedures are similar to those described in Method 1, involving the removal of acidic byproducts and recrystallization of the final product.

Characterization Data

The identity and purity of synthesized **pentaerythritol tetraacetate** can be confirmed using various analytical techniques.

Table 2: Spectroscopic Data for **Pentaerythritol Tetraacetate**

Technique	Key Features
¹ H NMR	Signals corresponding to the methyl protons of the acetate groups and the methylene protons of the pentaerythritol core.
¹³ C NMR	Resonances for the carbonyl carbons, methyl carbons of the acetate groups, the quaternary carbon, and the methylene carbons of the pentaerythritol core.
IR Spectroscopy	Strong absorption band characteristic of the C=O stretching of the ester functional group (typically around 1740 cm ⁻¹).
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

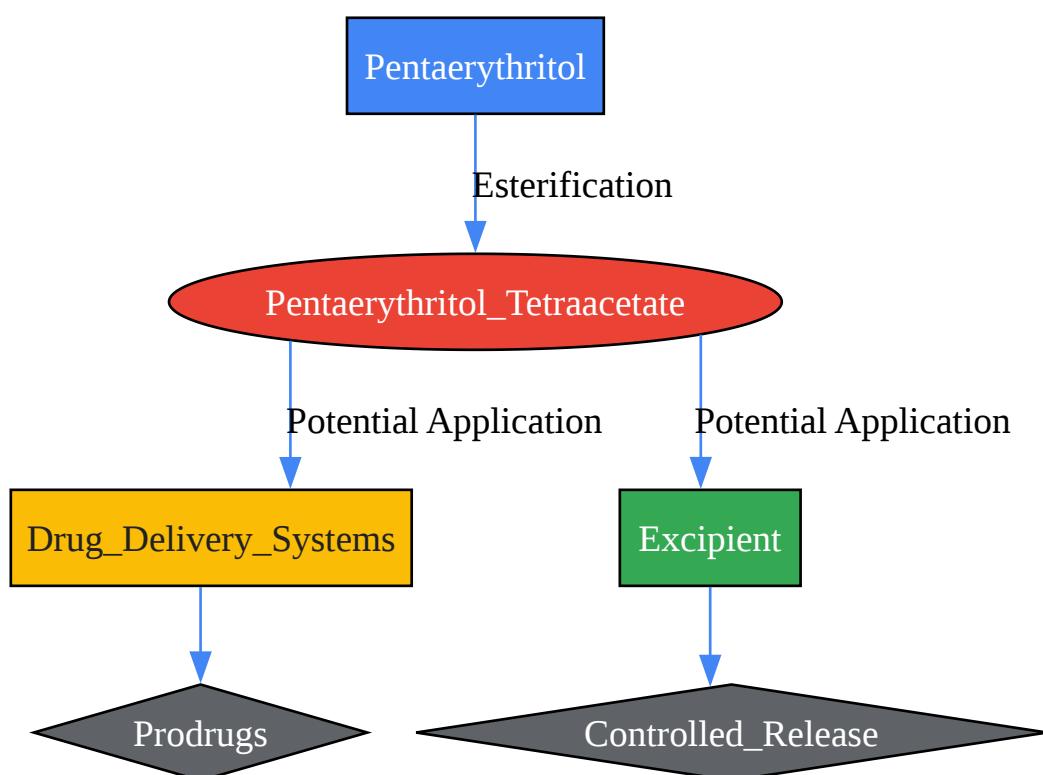
Relevance and Potential Applications in Drug Development

While not a drug itself, the properties of **pentaerythritol tetraacetate** make it a candidate for exploration in pharmaceutical sciences.

5.1. Potential as a Drug Delivery Vehicle

The highly branched and compact structure of pentaerythritol derivatives has led to their use as core scaffolds in the synthesis of dendrimers and other polymeric drug delivery systems.

Pentaerythritol tetraacetate, with its four ester linkages, could potentially be functionalized to attach drug molecules, creating a prodrug that can release the active agent through hydrolysis. Its biocompatibility is a key advantage in this context.


5.2. Use as an Excipient

The physical properties of **pentaerythritol tetraacetate**, such as its melting point and stability, suggest its potential use as an excipient in solid dosage forms. It could function as a binder, a coating agent, or a matrix-forming material in controlled-release formulations.

Signaling Pathway and Biological Activity

Currently, there is no established evidence in the scientific literature to suggest that **pentaerythritol tetraacetate** directly interacts with specific signaling pathways or exhibits significant intrinsic biological activity. Its primary relevance to drug development lies in its potential as a chemically inert and biocompatible building block for more complex drug delivery systems.

Logical Relationship of **Pentaerythritol Tetraacetate** in Drug Development

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pentaerythritol tetraacetate [webbook.nist.gov]
- 2. PENTAERYTHRITOL TETRAACETATE(597-71-7) 1H NMR spectrum [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pentaerythritol tetraacetate [webbook.nist.gov]
- To cite this document: BenchChem. [Pentaerythritol Tetraacetate: A Technical Guide to its Discovery, Synthesis, and Historical Context]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147384#pentaerythritol-tetraacetate-discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com